REACTION_CXSMILES
|
[OH-:1].[Na+].BrBr.[C:5]([C:8]1[O:9][C:10]2[C:16]([O:17][CH3:18])=[CH:15][C:14]([Br:19])=[CH:13][C:11]=2[CH:12]=1)(=[O:7])C.Cl>O1CCOCC1>[Br:19][C:14]1[CH:15]=[C:16]([O:17][CH3:18])[C:10]2[O:9][C:8]([C:5]([OH:7])=[O:1])=[CH:12][C:11]=2[CH:13]=1 |f:0.1|
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Name
|
|
Quantity
|
107.6 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
26.8 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1OC2=C(C1)C=C(C=C2OC)Br
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
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UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 30 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
To this was further added dropwise
|
Type
|
CUSTOM
|
Details
|
obtained in the above step a)
|
Type
|
ADDITION
|
Details
|
After completion of the dropwise addition
|
Type
|
CUSTOM
|
Details
|
the temperature of the resulting reaction solution
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the resulting reaction solution
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The resulting organic layer was concentrated to dryness, and crystals
|
Type
|
CUSTOM
|
Details
|
thus precipitated
|
Type
|
FILTRATION
|
Details
|
were collected by filtration
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C2=C(C=C(O2)C(=O)O)C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |